molecular formula C8H8O2S B6154821 rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 4085-30-7

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6154821
CAS No.: 4085-30-7
M. Wt: 168.2
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Description

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a thiophene ring attached to the cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: The compound can be used as a building block for synthesizing advanced materials with desirable properties, such as conductivity or photoluminescence.

    Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or furan analogs. These properties can influence the compound’s reactivity, binding interactions, and overall behavior in various applications.

Properties

CAS No.

4085-30-7

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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